Tubulin Assembly Inhibition: 2-Methyl Derivative (AG1) vs 2-Desmethyl Derivative (AG16)
The 2-methyl substituent on the furo[2,3-d]pyrimidine scaffold significantly enhances inhibition of purified tubulin assembly. Compound AG1 (bearing the 2-methyl group) inhibited tubulin polymerization with an IC50 of 1.9 ± 0.1 µM, while the 2-desmethyl analog AG16 was less potent at 3.3 ± 0.5 µM, representing a 1.7-fold difference [1]. Both compounds were evaluated in the same assay system using purified tubulin, providing a direct head-to-head comparison of the contribution of the 2-methyl group [1].
| Evidence Dimension | Inhibition of purified tubulin assembly (IC50) |
|---|---|
| Target Compound Data | AG1 (2-methyl furo[2,3-d]pyrimidine derivative): IC50 = 1.9 ± 0.1 µM |
| Comparator Or Baseline | AG16 (2-desmethyl furo[2,3-d]pyrimidine derivative): IC50 = 3.3 ± 0.5 µM |
| Quantified Difference | 1.7-fold greater potency for the 2-methyl analog (AG1 vs AG16) |
| Conditions | Purified tubulin assembly assay; compounds synthesized from 4-chloro and 4-amino furo[2,3-d]pyrimidine precursors |
Why This Matters
Procurement of the 2-methylated scaffold over the 2-desmethyl variant directly enables higher intrinsic potency in microtubule-targeting programs, reducing the synthetic burden of late-stage methylation optimization.
- [1] Gangjee A, Zhang X, Namjoshi O, et al. Abstract 3244: Design, synthesis and biological evaluation of substituted furo[2,3-d]pyrimidines as potent microtubule targeting antitumor agents that circumvent Pgp and βIII-tubulin mediated resistance. Cancer Res. 2011;71(8 Suppl):3244. doi:10.1158/1538-7445.AM2011-3244. View Source
